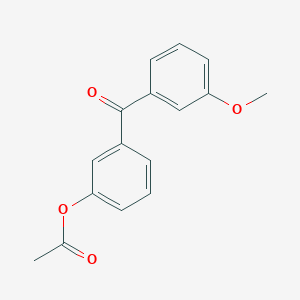

3-Acetoxy-3'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetoxy-3’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a methoxy group at the 3’-position of the benzophenone core. This compound is known for its yellow oil form and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Acetoxy-3’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of 3-methoxybenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-3’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

3-Acetoxy-3’-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

Medicine: Investigated for its potential role in drug development, particularly as a chemopreventive agent against cancer.

Industry: Utilized in the production of polymers, coatings, and other industrial materials

Wirkmechanismus

The mechanism of action of 3-Acetoxy-3’-methoxybenzophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Acetoxy-2-methylbenzophenone

- 3-Acetoxy-4-methoxybenzophenone

- 3-Acetoxy-3’-hydroxybenzophenone

Uniqueness

3-Acetoxy-3’-methoxybenzophenone is unique due to the specific positioning of its acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Acetoxy-3'-methoxybenzophenone (C16H14O4) is an organic compound belonging to the benzophenone class, characterized by an acetoxy group at the 3-position and a methoxy group at the 3'-position. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant and antibacterial properties. The following sections will explore the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula: C16H14O4

- IUPAC Name: [3-(3-methoxybenzoyl)phenyl] acetate

- Physical State: Yellow oil

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound exhibits the ability to scavenge free radicals and chelate metal ions, thus protecting cells from oxidative stress.

- Antibacterial Properties: It disrupts bacterial cell membranes and inhibits essential enzymes, contributing to its antibacterial effects.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | BenchChem |

| Vitamin C | 50 | Literature Review |

| Quercetin | 30 | Literature Review |

Antibacterial Activity

In vitro studies have shown that this compound possesses antibacterial properties against various bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | BenchChem |

| Escherichia coli | 20 µg/mL | Literature Review |

| Pseudomonas aeruginosa | 25 µg/mL | Literature Review |

Study on Antioxidant Properties

A study conducted by researchers aimed to evaluate the antioxidant capacity of various benzophenone derivatives, including this compound. The results indicated a strong correlation between the presence of acetoxy and methoxy groups and increased antioxidant activity. The compound was found to significantly reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide.

Study on Antibacterial Effects

Another study explored the antibacterial effects of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics. This suggests its potential as a lead compound in developing new antibacterial agents.

Eigenschaften

IUPAC Name |

[3-(3-methoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-8-4-6-13(10-15)16(18)12-5-3-7-14(9-12)19-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWOCOEEUYJRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641618 |

Source

|

| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-27-1 |

Source

|

| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.